molecular formula C13H22OS2 B14346272 2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol CAS No. 90969-01-0

2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol

Cat. No.: B14346272
CAS No.: 90969-01-0
M. Wt: 258.4 g/mol
InChI Key: NZOKZCFBFRVUFS-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexane ring substituted with a bis(methylsulfanyl)methylidene group and a 2-methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with bis(methylsulfanyl)methane and 2-methylprop-2-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bis(methylsulfanyl)methylidene group to a bis(methylsulfanyl)methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiolates or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Bis(methylsulfanyl)methyl derivatives.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bis(methylsulfanyl)methylidene group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s structure allows it to interact with hydrophobic regions of proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(methylsulfanyl)methylidene]cyclohexan-1-ol: Lacks the 2-methylprop-2-en-1-yl group.

    1-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol: Lacks the bis(methylsulfanyl)methylidene group.

    Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexane ring.

Uniqueness

2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol is unique due to the presence of both the bis(methylsulfanyl)methylidene and 2-methylprop-2-en-1-yl groups, which confer distinct chemical and biological properties

Properties

CAS No.

90969-01-0

Molecular Formula

C13H22OS2

Molecular Weight

258.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C13H22OS2/c1-10(2)9-13(14)8-6-5-7-11(13)12(15-3)16-4/h14H,1,5-9H2,2-4H3

InChI Key

NZOKZCFBFRVUFS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCCCC1=C(SC)SC)O

Origin of Product

United States

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